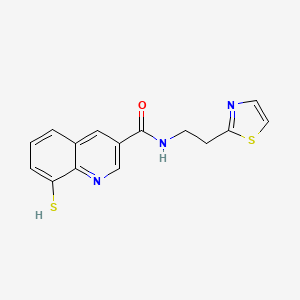

Rpn11-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Novel potent and specific inhibitor of proteasome isopeptidase Rpn11

Capzimin is a novel potent and specific inhibitor of proteasome isopeptidase Rpn11.

Applications De Recherche Scientifique

Traitement du myélome multiple

Capzimin : a été identifié comme une cible thérapeutique potentielle dans le traitement du myélome multiple (MM). Il agit comme un inhibiteur de l’enzyme de déubiquitination Rpn11, qui est associée à la particule régulatrice 19S du protéasome. Cette inhibition conduit à une diminution de la viabilité cellulaire dans les cellules MM, suggérant une activité anti-MM sélective et un index thérapeutique favorable {svg_1} {svg_2}.

Inhibition de la prolifération des cellules cancéreuses

La recherche indique que Capzimin peut bloquer la prolifération des cellules cancéreuses, y compris celles résistantes au bortézomib, un inhibiteur du protéasome. Il stabilise les substrats du protéasome et induit une réponse aux protéines non repliées, ce qui est crucial pour contrôler la croissance des cellules cancéreuses {svg_3}.

Induction de la paraptose dans le cancer du sein

Capzimin : a été montré pour déclencher la paraptose, un mode de mort cellulaire non apoptotique, dans les cellules du cancer du sein. Ceci est réalisé en induisant l’inhibition du protéasome et le déséquilibre du calcium, offrant une stratégie thérapeutique attrayante contre les cellules cancéreuses résistantes aux inhibiteurs du protéasome ou aux médicaments pro-apoptotiques {svg_4}.

Modulation de l’activité du protéasome

Le composé module l’activité du protéasome en inhibant PSMD14, une sous-unité des particules régulatrices 19S du protéasome 26S. Cette inhibition diffère des autres inhibiteurs du protéasome car elle n’induit pas la formation d’aggresomes ou la régulation positive de Nrf1, qui sont des mécanismes de résistance courants dans les cellules cancéreuses {svg_5}.

Applications thérapeutiques de la portion thiazole

La portion thiazole, présente dans Capzimin, est une structure autonome polyvalente qui contribue au développement de divers médicaments et agents biologiquement actifs. Elle a été utilisée dans la synthèse de médicaments anticancéreux cliniquement pertinents, démontrant son importance en chimie médicinale {svg_6}.

Recherche sur les inhibiteurs de petites molécules

Capzimin : sert de composé modèle dans la recherche d’inhibiteurs de petites molécules ciblant les déubiquitinases associées au protéasome. Son mécanisme inhibiteur est réversible et non compétitif pour RPN11, fournissant des informations sur le développement de nouveaux médicaments avec des propriétés d’inhibition sélective {svg_7}.

Mécanisme D'action

Target of Action

Rpn11: Rpn11-IN-1, also known as Capzimin, primarily targets the protein . Rpn11 is a Zn^2±dependent metalloisopeptidase that is part of the 19S regulatory particle of the 26S proteasome . It plays a crucial role in maintaining protein homeostasis by removing ubiquitin chains from proteins that are targeted for degradation .

Mode of Action

Capzimin interacts with Rpn11 and inhibits its deubiquitinating activity . This inhibition prevents the removal of ubiquitin chains from proteins, thereby disrupting the normal function of the proteasome . Capzimin shows more than 5-fold selectivity for Rpn11 over related JAMM proteases .

Biochemical Pathways

The inhibition of Rpn11 by Capzimin affects the ubiquitin-proteasome system (UPS), a key pathway involved in protein degradation . The UPS is responsible for the degradation of most cytosolic and nuclear proteins, including those that are damaged or dysfunctional . By inhibiting Rpn11, Capzimin disrupts the UPS, leading to the accumulation of polyubiquitinated substrates .

Pharmacokinetics

It’s known that capzimin is a potent and specific inhibitor of rpn11, suggesting that it may have good bioavailability

Result of Action

Capzimin’s inhibition of Rpn11 leads to the stabilization of proteasome substrates and induces an unfolded protein response . This results in the blocking of cancer cell proliferation, including cells that are resistant to other proteasome inhibitors like bortezomib . Proteomic analysis has shown that Capzimin stabilizes a subset of polyubiquitinated substrates .

Analyse Biochimique

Biochemical Properties

Rpn11-IN-1 interacts with the Rpn11 protein, a 19S-proteasome-associated deubiquitinase (DUB) enzyme . This enzyme facilitates protein degradation by the 20S proteasome core particle . The interaction between this compound and Rpn11 is essential for the functioning of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis in multiple myeloma cells and overcome resistance to proteasome inhibitor bortezomib . This suggests that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Rpn11 protein, which results in the inhibition of the deubiquitinase activity of Rpn11 . This inhibition blocks cellular proteasome function, leading to the induction of apoptosis in cells . The mechanism of action of this compound is thus closely tied to its interactions with biomolecules and its effects on enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies have shown that this compound can decrease cell viability over time

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway in cells . The UPS is responsible for the degradation of proteins, and this compound, by interacting with the Rpn11 protein, plays a crucial role in this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be closely tied to its interactions with the Rpn11 protein and its role in the UPS

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the 26S proteasome, given its interaction with the Rpn11 protein, a component of this proteasome

Activité Biologique

Capzimin, a derivative of 8-thioquinoline (8TQ), has emerged as a potent and selective inhibitor of the proteasome regulatory subunit Rpn11, showing significant promise in cancer therapy. This article delves into the biological activity of Capzimin, highlighting its mechanisms of action, selectivity, and potential therapeutic applications based on diverse research findings.

Capzimin functions primarily by inhibiting the deubiquitinylase activity of Rpn11, a crucial component of the 26S proteasome. By chelating the zinc ion at the active site of Rpn11, Capzimin disrupts the proteasomal degradation pathway, leading to an accumulation of polyubiquitinated proteins within cells. This accumulation triggers an unfolded protein response (UPR), ultimately resulting in apoptosis in cancer cells.

- Binding Mechanism : Capzimin binds to the active site of Rpn11 in a bidentate manner, interacting with critical residues that facilitate its inhibitory effects. This binding is characterized by:

In Vitro Studies

Capzimin has been extensively studied for its biological activity in various cancer cell lines. Key findings from these studies include:

- Cell Proliferation Inhibition : Inhibition of cell growth was observed with a GI50 value of approximately 2.0 μM in HCT116 cells, decreasing to 0.6 μM under low serum conditions .

- Accumulation of Ubiquitinated Proteins : Treatment with Capzimin resulted in significant stabilization of ubiquitinated substrates, as evidenced by assays using Ub G76V-GFP reporter systems .

Proteomic Analysis

Proteomic studies have shown that Capzimin stabilizes a subset of polyubiquitinated substrates. This stabilization correlates with its ability to induce apoptosis in cancer cells resistant to traditional proteasome inhibitors like bortezomib. Notably, Capzimin's action was associated with:

- Induction of UPR Markers : Increased levels of phosphorylated PERK and spliced XBP1s were observed following treatment, indicating a robust UPR response .

- Aggresome Formation : Cells treated with Capzimin displayed aggresome formation and accumulation of ubiquitinated proteins, similar to effects seen with other proteasome inhibitors .

Case Studies and Research Findings

Several studies have highlighted the potential clinical implications of Capzimin:

- Resistance Overcoming : Research indicates that Capzimin can overcome resistance mechanisms seen in multiple myeloma patients who do not respond to bortezomib. Its unique mechanism targeting Rpn11 provides an alternative pathway for therapeutic intervention .

- Broad-Spectrum Activity : Screening against the NCI panel of 60 cancer cell lines revealed that while Capzimin's effects correlated loosely with proteasome inhibition, it exhibited distinct patterns of activity across different cancer types .

- Development of PROTACs : Recent advancements have explored the use of Capzimin in proteolysis targeting chimeras (PROTACs), aiming to enhance its specificity and efficacy against cancer cells while minimizing effects on healthy tissues .

Data Summary

The following table summarizes key biological activities and selectivity profiles for Capzimin:

| Activity | Value/Description |

|---|---|

| Selectivity for Rpn11 | >80-fold over CSN5 |

| GI50 in HCT116 Cells | ~2.0 μM (0.6 μM in low serum) |

| IC50 for Rpn11 | 0.34 μM |

| Induction of UPR | Stronger than bortezomib but less than CB5083 |

| Reversibility | Yes |

Propriétés

IUPAC Name |

8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNGHZGMRXNEEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Capzimin and what are its downstream effects?

A1: Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 [, , ]. Rpn11 is a crucial component of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from proteins targeted for degradation. By inhibiting Rpn11, Capzimin prevents the deubiquitination step, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome inhibition [, , ]. This disruption of protein degradation has been shown to induce paraptosis, a non-apoptotic cell death pathway, in breast cancer cells []. Additionally, Capzimin has demonstrated anti-proliferative effects in various cancer cell lines [, ].

Q2: How does Capzimin's effect on the proteasome differ from that of Bortezomib, another proteasome inhibitor?

A2: While both Capzimin and Bortezomib ultimately inhibit proteasome activity, their mechanisms differ. Bortezomib targets the 20S core particle of the proteasome, directly blocking the proteolytic activity []. This leads to the accumulation of misfolded proteins and the formation of aggresomes, which can trigger the Nrf1 pathway, contributing to drug resistance. In contrast, Capzimin inhibits the 19S regulatory particle, specifically the Rpn11 subunit, thereby preventing the deubiquitination step essential for efficient protein degradation []. Notably, Capzimin does not induce aggresome formation or Nrf1 upregulation, potentially circumventing resistance mechanisms associated with Bortezomib [].

Q3: Has Capzimin shown any potential in preclinical models of cancer?

A3: Yes, Capzimin has demonstrated promising anti-cancer activity in preclinical studies. For instance, it significantly reduced the viability and clonogenic survival of two metastatic canine osteosarcoma cell lines []. Moreover, Capzimin treatment suppressed the growth of prostate cancer cell xenografts in vivo, highlighting its potential as a therapeutic agent for this malignancy [].

Q4: Are there any computational studies investigating the selectivity of Capzimin towards Rpn11?

A4: Yes, computational studies employing molecular dynamics (MD) simulations and binding energy analysis have shed light on Capzimin's selectivity for Rpn11 over other JAMM family deubiquitinases, such as CSN5 []. These studies suggest that Capzimin interacts with the active site Zn2+ ion of Rpn11 in a bidentate manner and forms additional interactions with residues in the distal ubiquitin-binding site []. The selectivity is attributed to the specific interactions within the Rpn8-Rpn11 heterodimeric complex, which differ from those observed in the CSN5-CSN6 complex, highlighting the importance of considering protein-protein interactions in inhibitor design [].

Q5: Are there any known biomarkers associated with Capzimin's efficacy?

A5: While specific biomarkers for Capzimin's efficacy are still under investigation, research has identified PSMD14, the human homolog of Rpn11, as a potential prognostic marker in various cancers, including osteosarcoma and prostate cancer [, ]. Elevated PSMD14 expression has been correlated with higher pathological grades in prostate cancer [], suggesting its potential as a biomarker for identifying patients who might benefit from Capzimin treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.